molecular formula C9H11BrClN3 B1521919 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine CAS No. 733039-20-8

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Cat. No. B1521919
M. Wt: 276.56 g/mol
InChI Key: DIVUXBABVYOIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine is an intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors for treating cell proliferative disorders .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentylpyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . More detailed synthesis procedures can be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is C9H11BrClN3. The SMILES string representation is BrC1=C(NC2CCCC2)N=C(Cl)N=C1 . For more detailed structural analysis, you may refer to the resources provided .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are primarily its synthesis reactions, as mentioned above. It’s also used as an intermediate in the preparation of 2-aminopyridines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.56. It is a solid at room temperature. The predicted density is 1.6±0.1 g/cm3, and the predicted boiling point is 424.0±30.0 °C .

Scientific Research Applications

Cancer Research

  • Field : Oncology
  • Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is used in the development of novel palbociclib-based CDK4/6 inhibitors . These inhibitors are used in the treatment of HR+/HER2- breast cancer .
  • Method : A structure-based drug design strategy was used to create a series of palbociclib derivatives, including compound 17m, which contains "5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine" . The compound was tested for its inhibitory activity against CDK4/6 and its antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 .
  • Results : Compound 17m exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the MDA-MB-453 cell line than the approved drug palbociclib . It also showed remarkable CDK4/6 selectivity over other CDK family members .

Pesticide Development

  • Field : Agriculture
  • Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is used as a pesticide to protect crops and control pests and fungal diseases .
  • Method : The compound is synthesized through a series of reactions, including bromination and chlorination .
  • Results : The specific outcomes of this application are not detailed in the source .

Drug Synthesis

  • Field : Pharmaceutical Chemistry
  • Application : This compound is an important intermediate in the synthesis of drugs like Palbociclib and Ribociclib . These drugs are used for the treatment of certain types of breast cancer .
  • Method : The compound is synthesized and then used in further reactions to create the final drug molecule .
  • Results : The specific outcomes of this application are not detailed in the source .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is used in the laboratory for organic synthesis processes .
  • Method : The compound can be used in various reactions as a building block to synthesize more complex organic molecules .
  • Results : The specific outcomes of this application are not detailed in the source .

Intermediate in the Preparation of 2-Aminopyridines

  • Field : Pharmaceutical Chemistry
  • Application : This compound is an intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors for treating cell proliferative disorders .
  • Method : The compound is synthesized and then used in further reactions to create the final drug molecule .
  • Results : The specific outcomes of this application are not detailed in the source .

Manufacturing of Therapeutic SGLT2 Inhibitors

  • Field : Pharmaceutical Chemistry
  • Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . These inhibitors are used for the treatment of diabetes .
  • Method : The compound is synthesized and then used in further reactions to create the final drug molecule .
  • Results : The specific outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification system. The hazard statement is H301, and the precautionary statements are P301 + P310 . It’s important to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVUXBABVYOIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658034
Record name 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

CAS RN

733039-20-8
Record name 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733039-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A nitrogen-flushed, suitably equipped 5 L 4-neck round bottom flask is charged with 250 g (1.097 mol, 140.4 mL, 1.0 eq.) of 5-bromo-2,4-dichloropyrimidine (A1h) and 1127 g, (1250 mL) of ethyl acetate. The content is stirred at 20° C. and 283.5 g (2.194 mol, 382.0 mL, 2.0 eq.) of N,N-diisopropylethylamine is added. A solution of 102.8 g (1.207 mol, 119 mL, 1.1 eq.) of cyclopentylamine (A1g) dissolved in 1127 g, (1250 mL) of ethyl acetate is added over 60 min. An 18° C. to 36° C. exotherm is observed. The solution is warmed to 40° C. This temperature is maintained for at least 6 h or until all the starting material A1h, is consumed as determined by HPLC analysis. The resulting slurry is cooled to 25° C. and 500 g (500 mL) of water is added. The content is stirred for 15 min and the phases are allowed to separate. The bottom (aqueous) layer is removed and the organic layer is washed once more with 500 g (500 mL) of water. The sample is stirred for 15 min, and the phases are allowed to separate. The bottom (aqueous) layer is removed. The organic phase is concentrated (atmospheric pressure) to a volume of 1500 mL (batch temp=82° C.). 684 g (1 L) of heptane is added and the concentration is resumed to a volume of 1500 mL (batch temp=85° C.). Again, 684 g (1 L) of heptane is added and the concentration is resumed to a volume of 1500 mL (batch temp=96° C.). The sample is cooled to 50° C. and seeded. The cooling is continued to 4° C. and the temperature is maintained at 4° C. for 1 h. The solids are filtered and the filter cake is washed once with 137 g (200 mL) of cold (4° C.) heptane. The solids are dried at 50° C. for 16 h, to afford 259.0 g (88.0%, corrected) of Compound A1f as a white, crystalline solid, mp=95-96° C.
Quantity
140.4 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
382 mL
Type
reactant
Reaction Step Two
Quantity
119 mL
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) was added N-cyclopentylamine (20.4 g, 240 mmol) at room temperature. The mixture thus obtained was stirred at room temperature for 6 h. The reaction mixture was then diluted with ethyl acetate and washed with brine and dried over MgSO4. The solvent was evaporated to give the title compound as a light yellow solid (56 g, 100%) which was used in next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ 8.23 (1H, s), 7.37 (1H, d, J=7.3 Hz), 4.31 (1H, m), 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m) ppm; LCMS-ESI (POS), M/Z, M+1: Found 276.0, Calculated 275.9.
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

In a large sealed tube is added 5-bromo-2,4-dichloropyrimidine (3 g, 13.2 mmol) in 100 mL of EtOH. Then cyclopentyl amine (1.95 mL, 19.75 mmol) and N,N′-diisopropylethylamine (3.36 mL, 19.8 mmol) are added to the solution at rt. The solution is then stirred rt overnight. Solvent is evaporated and the crude is purified using silica gel chromatography (15% ethyl acetate/85% hexane) to give (5-bromo-2-chloro-pyrimidin-4-yl)-cyclopentyl-amine as a white solid (3.25 g, 89%). MS (ESI) m/z 278.4 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

(5-Bromo-2-chloro-pyrimidin-4-yl)cyclopentylamine is prepared from cyclopentyl amine and 5-bromo-2,4-dichloropyrimidine using a method similar to that for the preparation of (5-Bromo-2-chloro-pyrimidin-4-yl)-(1-ethylpropyl)amine given in Example 137.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Reactant of Route 3
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Reactant of Route 4
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Citations

For This Compound
6
Citations
L Wang, L Zheng, X Kong, W Zhang… - … Chemistry Letters and …, 2017 - Taylor & Francis
… approaches to compound 5 included the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 6, …
Number of citations: 7 www.tandfonline.com
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
… [48] the reaction of 5bromo-2,4-dichloropyrimidine and cyclopentylamine in the presence of N,N-diisopropylethylamine, forming 5-bromo-2chloro-N-cyclopentylpyrimidin-4-amine, which …
Number of citations: 7 www.ingentaconnect.com
Z Li, X Wang, J Eksterowicz… - Journal of medicinal …, 2014 - ACS Publications
We describe the structural optimization of a lead compound 1 that exhibits dual inhibitory activities against FLT3 and CDK4. A series of pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine …
Number of citations: 79 pubs.acs.org
L Li, F Chen, M Li, Y Liao, Y Wang, W Jiang… - Investigational New …, 2023 - Springer
CDK4/6 inhibitors plus endocrine therapy is a standard therapy for HR+/HER2- breast cancer. Herein, using structure-based drug design strategy, a novel series of palbociclib …
Number of citations: 0 link.springer.com
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …
Number of citations: 2 www.sciencedirect.com
X Jiang, D Sun, Y Jiang, D Ma - Tetrahedron Letters, 2015 - Elsevier
… Our investigation started with reacting 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 4a and phenylacetylene 5a. Initially, the previously developed conditions were tested, 8b while, …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.